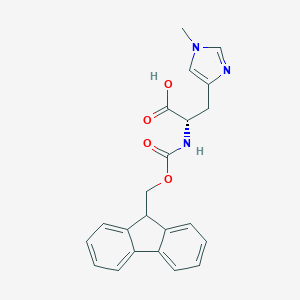

Fmoc-his(1-me)-oh

概要

説明

Fmoc-1-メチル-L-ヒスチジン: は、9-フルオレニルメトキシカルボニル(Fmoc)保護基で修飾されたアミノ酸ヒスチジンの誘導体です。この化合物は、特にペプチドの固相合成におけるペプチド合成に主に使用されます。 Fmoc基は、合成プロセス中にヒスチジンのアミノ基を保護するために使用され、不要な副反応を防ぎます .

準備方法

合成経路と反応条件: Fmoc-1-メチル-L-ヒスチジンの合成は、通常、1-メチル-L-ヒスチジンのアミノ基をFmoc基で保護することを含みます。これは、炭酸ナトリウムまたはトリエチルアミンなどの塩基の存在下でFmocクロリドとの反応によって達成されます。 反応は通常、室温でジメチルホルムアミド(DMF)またはジクロロメタン(DCM)などの有機溶媒中で行われます .

工業的生産方法: Fmoc-1-メチル-L-ヒスチジンの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、大量の試薬と溶媒を処理できる自動ペプチド合成装置の使用が含まれます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .

化学反応の分析

反応の種類: Fmoc-1-メチル-L-ヒスチジンは、次のようないくつかのタイプの化学反応を受けます。

一般的な試薬と条件:

脱保護: DMF中のピペリジン。

カップリング: DMFまたはDCM中のHBTUまたはDIC。

生成される主な生成物:

脱保護: 1-メチル-L-ヒスチジン。

カップリング: 1-メチル-L-ヒスチジン残基を含むペプチド.

科学的研究の応用

Chemistry

- Peptide Synthesis : Fmoc-1-methyl-L-histidine is widely used in the synthesis of peptides and proteins. It enables the incorporation of 1-methylhistidine residues, which can significantly alter the properties of the resulting peptides, such as stability and solubility .

- Comparison with Other Compounds : Compared to other histidine derivatives like Fmoc-3-methyl-L-histidine, Fmoc-1-methyl-L-histidine provides distinct advantages in studying histidine methylation's effects on protein function.

Biology

- Protein Function Studies : Peptides containing 1-methylhistidine are valuable in investigating the role of histidine methylation in various biological processes, including protein-protein interactions and enzyme activity. This modification can influence signal transduction pathways and cellular responses.

- Research on Histidine Methylation : The study of histidine methylation has implications for understanding regulatory mechanisms in proteins, making Fmoc-1-methyl-L-histidine a crucial tool in biochemical research .

Medicine

- Peptide-based Therapeutics : Fmoc-1-methyl-L-histidine is utilized in developing peptide-based drugs that target specific proteins or receptors. This capability opens avenues for potential treatments for various diseases, particularly those involving dysregulated protein interactions.

- Diagnostic Tools : In addition to therapeutic applications, peptides synthesized using Fmoc-1-methyl-L-histidine can be employed in diagnostic assays, enhancing the detection and characterization of biomolecules .

Industry

- Pharmaceutical Development : The pharmaceutical industry leverages Fmoc-1-methyl-L-histidine for producing peptide drugs. Its role as a building block facilitates the synthesis of complex peptide structures necessary for effective therapeutic agents .

- Research and Development : The compound is also used in R&D settings to explore new peptide formulations and modifications that could lead to improved drug efficacy and safety profiles .

Case Studies

Several studies have highlighted the utility of Fmoc-1-methyl-L-histidine:

- Peptide Synthesis Optimization : A study demonstrated that using this compound minimized racemization during coupling reactions, thus improving yield and purity of synthesized peptides .

- Biological Activity Investigation : Research indicated that peptides containing 1-methylhistidine exhibited altered biological activities compared to their non-methylated counterparts, emphasizing the importance of this modification in functional assays .

- Therapeutic Development : Investigations into peptide-based drugs have shown that incorporating Fmoc-1-methyl-L-histidine can enhance binding affinity to target proteins, suggesting its potential for developing more effective therapeutics .

作用機序

Fmoc-1-メチル-L-ヒスチジンの作用機序は、主にペプチド合成におけるその役割に関連しています。Fmoc基は、合成プロセス中にヒスチジンのアミノ基を保護し、不要な副反応を防ぎます。 ペプチド合成が完了したら、Fmoc基が除去され、目的のペプチドが得られます .

類似の化合物との比較

類似の化合物:

- Fmoc-3-メチル-L-ヒスチジン

- Fmoc-His (Trt)-OH

- Fmoc-His (MBom)-OH

比較: Fmoc-1-メチル-L-ヒスチジンは、ペプチドに1-メチルヒスチジン残基を組み込む能力でユニークです。この修飾は、安定性、溶解性、生物活性など、生成されるペプチドの特性に影響を与える可能性があります。 他の類似の化合物と比較して、Fmoc-1-メチル-L-ヒスチジンは、ヒスチジンメチル化とそのタンパク質機能への影響を研究する上で、明確な利点を提供します .

類似化合物との比較

- Fmoc-3-methyl-L-histidine

- Fmoc-His (Trt)-OH

- Fmoc-His (MBom)-OH

Comparison: Fmoc-1-methyl-L-histidine is unique in its ability to incorporate 1-methylhistidine residues into peptides. This modification can affect the properties of the resulting peptides, such as their stability, solubility, and biological activity. Compared to other similar compounds, Fmoc-1-methyl-L-histidine offers distinct advantages in the study of histidine methylation and its effects on protein function .

生物活性

Fmoc-his(1-me)-oh, or Fmoc-1-methyl-L-histidine, is a derivative of the amino acid histidine that has gained attention in biological research due to its unique properties and applications in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group of histidine, facilitating its use in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

- Chemical Formula : C₂₂H₂₁N₃O₄

- Molecular Weight : 391.427 g/mol

- CAS Number : 202920-22-7

The primary mechanism of action for this compound revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for the selective incorporation of 1-methylhistidine into peptides. This incorporation can influence protein structure and function, particularly in terms of enzyme activity and protein-protein interactions.

Biological Activity

Peptides containing 1-methylhistidine are utilized to investigate the implications of histidine methylation on various biological processes. Key biological activities include:

- Protein Function Regulation : Methylation of histidine residues can modulate protein function by influencing conformational changes and interactions with other biomolecules.

- Enzyme Activity : The presence of 1-methylhistidine can affect enzymatic reactions, potentially enhancing or inhibiting activity depending on the context .

- Signal Transduction : This modification plays a role in cellular signaling pathways, impacting processes such as cell growth and differentiation.

Applications in Research and Medicine

This compound is extensively used in:

- Peptide Synthesis : It serves as a crucial component in the synthesis of bioactive peptides that can be used for therapeutic purposes .

- Development of Therapeutics : Peptides synthesized with this compound have shown potential in targeting specific proteins or receptors, making them candidates for drug development .

- Diagnostic Tools : The compound is also employed in developing assays and diagnostic tools to study various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and other related compounds:

| Compound | Unique Features | Applications |

|---|---|---|

| Fmoc-his(3-me)-oh | Methylation at position 3; impacts vasodilation | Cardiovascular research |

| Fmoc-His (Trt)-OH | Trityl protection; used in diverse peptide studies | General peptide synthesis |

| Fmoc-His (MBom)-OH | Methoxybenzyl protection; stability in synthesis | Specialized peptide applications |

Case Studies

Several studies highlight the biological significance of this compound:

- Vasodilating Effects : A study demonstrated that peptides formed with this compound exhibited vasodilating effects on contracted aorta rings, suggesting potential cardiovascular applications .

- Inhibition Studies : Research indicated that derivatives containing 1-methylhistidine could inhibit calcium influx in cardiomyocytes, pointing towards their role in cardiac health management .

- Protein Interaction Studies : Investigations into protein-protein interactions revealed that methylation at the histidine residue could significantly alter binding affinities and interaction dynamics .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWOFHRSEVVUHM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426689 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202920-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202920-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。